molecular formula C31H51NO8 B1680524 Repromicin CAS No. 56689-42-0

Repromicin

Cat. No. B1680524
CAS RN: 56689-42-0
M. Wt: 565.7 g/mol
InChI Key: OBUIQEYZGMZXPJ-NPQHDNJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Repromicin is a chemical compound whose derivatives have potent antibacterial characteristics.

properties

CAS RN

56689-42-0

Product Name

Repromicin

Molecular Formula

C31H51NO8

Molecular Weight

565.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10+,18-14+/t19-,20+,21-,22+,23+,24+,26-,27-,29-,30-,31+/m1/s1

InChI Key

OBUIQEYZGMZXPJ-NPQHDNJNSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)C

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

antibiotic M-4365 G2
de-epoxy rosamicin
de-epoxy rosamicin phosphate
de-epoxy rosamicin sulfate
de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer
de-epoxy rosamicin, (12Z)-isomer
de-epoxy rosamicin, dodecysulfate-(12E)-isomer
de-epoxy rosamicin, octadecanoate-(12E)-isomer
de-epoxy rosamicin, potassium dihydrogen phosphate
M-4365G2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Repromicin
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Repromicin
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Reactant of Route 6
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